molecular formula C22H29N3O4S2 B2948572 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 313662-68-9

2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2948572
M. Wt: 463.61
InChI Key: OVUHWNVIGRUQHD-UHFFFAOYSA-N
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Description

The compound “2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a derivative of benzo[b]thiophene-2-carboxamide . It’s part of a series of compounds designed for STING-agonistic activity . STING is an important immune-associated protein that, when activated by its agonists, triggers pathways that generate type I interferons and proinflammatory cytokines .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Specific synthesis methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve reactions such as condensation between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The compound is a derivative of thiophene, with additional functional groups attached to the thiophene ring .


Chemical Reactions Analysis

Thiophene derivatives are traditionally synthesized by aromatic electrophilic substitution, heterocyclization methods, metal halogen exchange, or palladium chemistry . These approaches require additional transformations, which results in an increased number of steps and overall lower yield in total synthesis .


Physical And Chemical Properties Analysis

As a thiophene derivative, this compound shares some properties with other thiophene-based compounds. Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Scientific Research Applications

Experimental Procedures

Synthesis and Characterization

  • Procedure :
    • Condensation Reaction : Employ typical synthetic methods such as Gewald, Paal–Knorr, Fiesselmann, or Hinsberg synthesis .

In Vitro Studies

Conclusion

properties

IUPAC Name

2-[[4-(dipropylsulfamoyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S2/c1-3-13-25(14-4-2)31(28,29)16-11-9-15(10-12-16)21(27)24-22-19(20(23)26)17-7-5-6-8-18(17)30-22/h9-12H,3-8,13-14H2,1-2H3,(H2,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUHWNVIGRUQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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